5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQPGUWKTUMWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Activated Ester Cyclization Method
A widely accepted and efficient method involves the reaction of an amidoxime derivative with an activated carboxylic acid ester or acid chloride to form the oxadiazole ring.
- Step 1: Synthesis of the amidoxime precursor from the corresponding nitrile by reaction with hydroxylamine hydrochloride under basic conditions.
- Step 2: Activation of the carboxylic acid derivative, often as a methyl or ethyl ester of 4-chloro-2-fluorobenzoic acid or related compounds.
- Step 3: Cyclization reaction between the amidoxime and the activated ester in the presence of a base such as triethylamine, often under reflux conditions or heating at approximately 80–110 °C.
- Step 4: Introduction of the chloromethyl group at the 3-position of the oxadiazole ring, typically by using chloromethyl-containing reagents or via substitution reactions on an oxadiazole intermediate.
This method yields the target this compound with moderate to high yield and allows for purification via column chromatography.
One-Pot Synthesis via Superbase Medium
Recent advances include a one-pot synthesis approach at room temperature using a superbase medium such as NaOH/DMSO, where amidoximes and methyl or ethyl esters of the corresponding carboxylic acids react to form 3,5-disubstituted 1,2,4-oxadiazoles.
- This method offers a simplified purification process and avoids harsh reaction conditions.
- Reaction times vary from 4 to 24 hours with yields ranging from poor to excellent (11–90%).
- Limitations include sensitivity to active groups like –OH or –NH2 in the starting materials.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclization of amidoximes with acyl chlorides or esters, significantly reducing reaction times to minutes while maintaining good yields.
- Catalysts such as NH4F/Al2O3 or K2CO3 are used to improve reaction efficiency.
- This method is environmentally favorable due to reduced solvent use and shorter reaction times.
Tandem and Photoredox Catalysis Methods
Novel approaches involve:
- Tandem reactions of nitroalkenes with arenes and nitriles in the presence of superacids like triflic acid (TfOH), yielding oxadiazoles rapidly (∼10 min) with excellent yields (~90%). However, the use of superacids demands resistant starting materials.
- Photoredox catalysis involving visible light irradiation and organic dye catalysts to form substituted 1,2,4-oxadiazoles under mild, green conditions, though yields are moderate (35–50%).
Synthesis Data Table for this compound and Related Compounds
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Activated Ester | Amidoxime, methyl/ethyl ester, TEA | Reflux 80–110 °C, 4–12 h | 35–93 | Simple, versatile | Moderate reaction time, purification needed |
| One-pot Superbase (NaOH/DMSO) | Amidoxime, methyl/ethyl ester, NaOH | RT, 4–24 h | 11–90 | Mild, one-pot, easy purification | Sensitive to –OH/–NH2 groups |
| Microwave-Assisted Cyclization | Amidoxime, acyl chloride/ester, NH4F | Microwave, minutes | Good | Fast, environmentally friendly | Requires microwave equipment |
| Tandem Reaction (TfOH) | Nitroalkenes, arenes, nitriles, TfOH | RT, 10 min | ~90 | Excellent yield, rapid | Harsh acid conditions |
| Photoredox Catalysis | Disubstituted azirines, nitrosoarenes | Visible light, organic dye | 35–50 | Green, mild conditions | Moderate yields |
Research Findings and Notes
- The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl ring enhances the biological activity of 1,2,4-oxadiazole derivatives.
- Chloromethyl substitution at the 3-position is critical for nematocidal activity, as demonstrated by comparative bioassays showing that compounds with chloromethyl groups exhibit superior activity compared to other substituents.
- Purification is generally achieved by silica gel column chromatography using solvent systems like dichloromethane/methanol or n-hexane/ethyl acetate.
- Despite the variety of synthetic methods, challenges remain in optimizing yields, reducing reaction times, and minimizing the use of toxic solvents or harsh reagents.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization and ring-opening: The oxadiazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxadiazole, while oxidation can produce an oxadiazole with additional functional groups.
Scientific Research Applications
5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The substituents on the 1,2,4-oxadiazole core critically influence physicochemical and biological properties:
Key Observations :
Hypothesized Activity of Target Compound :
- The 4-chloro-2-fluorophenyl group may enhance DNA intercalation or kinase inhibition, similar to fluorinated anticancer agents.
- The chloromethyl group could serve as a leaving group, enabling covalent binding to cellular targets.
Physicochemical and Pharmacokinetic Properties
Collision Cross Section (CCS) Comparison :
| Compound | [M+H]+ CCS (Ų) | Molecular Weight (g/mol) | |
|---|---|---|---|
| Target Compound | 145.7 | 247.06 | |
| 5-(1-Chloroethyl)-3-(4-F-3-Me-phenyl) | 155.5* | 252.67 | |
| 3-(Chloromethyl)-5-(3-thienyl) | 148.4* | 200.64 |
*Estimated based on structural similarity.
Lipophilicity : Chloroethyl () and trifluoromethyl () groups increase logP compared to the target compound’s chloromethyl and fluorophenyl substituents.
Common Methods :
- Microwave-Assisted Synthesis : Used for 3,5-disubstituted oxadiazoles (e.g., ), offering rapid reaction times and high yields.
- Characterization : NMR (¹H/¹³C), LC-MS, and elemental analysis are standard for confirming purity and structure .
Gaps in Target Compound Data: No synthesis protocol or bioactivity data is available, necessitating further study.
Biological Activity
5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure with both chloro and fluoro substituents on the phenyl ring, which may enhance its reactivity and biological efficacy. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparisons with similar compounds.
- IUPAC Name : this compound
- CAS Number : 1152498-93-5
- Molecular Formula : C₉H₅Cl₂FN₂O
- Molecular Weight : 247.05 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial , antifungal , and anticancer agent . The compound's mechanism of action typically involves the inhibition of specific enzymes or interference with cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a series of compounds related to oxadiazoles showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5e | HT-1080 | 19.56 | Apoptosis via caspase activation |
| Doxorubicin | MCF-7 | 10.38 | Induces apoptosis |
| 5-(4-Chloro-2-fluorophenyl) derivative | A549 | TBD | TBD |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G2/M phase in certain cancer cells .
Comparative Analysis with Similar Compounds
The presence of both chloro and fluoro groups in this compound enhances its biological activity compared to other oxadiazole derivatives that lack such substitutions.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 5-(4-Chlorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | Moderate anticancer activity | Lacks fluorine substitution |
| 5-(4-Fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | Lower potency | Lacks chlorine substitution |
| 5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl) | High potency | Dual substituent effect |
Case Studies
A significant case study involved the synthesis and evaluation of various oxadiazole derivatives against cancer cell lines. The study demonstrated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
Example Case Study Findings:
In a study focused on the anticancer properties of oxadiazoles:
- Compounds were tested against multiple cancer types.
- Results indicated that halogenated derivatives had IC₅₀ values significantly lower than non-halogenated analogs.
Q & A
How is 5-(4-Chloro-2-fluorophenyl)-3-(chloromethyl)-1,2,4-oxadiazole synthesized and characterized in academic research?
Basic Methodological Answer:
The synthesis typically involves cyclocondensation reactions between appropriately substituted amidoximes and carboxylic acid derivatives. For example, chloromethyl-substituted oxadiazoles are synthesized via reaction of 3-(chloromethyl)amidoxime with activated aryl halides under reflux conditions in polar aprotic solvents like DMF or DCM. Characterization relies on 1H NMR (e.g., δ 4.75–4.78 ppm for the chloromethyl group), ESI-MS (expected [M+H]+: ~245–255 m/z), and elemental analysis. Purity is confirmed via HPLC with UV detection at 254 nm .
What structure-activity relationships (SAR) guide the optimization of 1,2,4-oxadiazole derivatives for apoptosis induction?
Advanced Methodological Answer:
SAR studies reveal critical substituent effects:
- Position 5 : Aryl groups with electron-withdrawing substituents (e.g., 4-chloro-2-fluorophenyl) enhance apoptosis induction by modulating electron density and binding affinity to targets like TIP47 .
- Position 3 : Chloromethyl groups improve membrane permeability and covalent interactions with cysteine residues in target proteins. Replacement with bulkier substituents (e.g., pyridyl) may reduce activity .
- Heterocyclic Core : Rigidity of the oxadiazole ring is essential for maintaining planarity and target engagement. Modifications to the core (e.g., thiadiazole replacement) often diminish potency .
How do researchers identify molecular targets of 1,2,4-oxadiazole derivatives like this compound?
Advanced Methodological Answer:
Target identification employs:
- Photoaffinity Labeling : A photoactive probe (e.g., benzophenone-tagged derivative) is synthesized to crosslink with proteins upon UV irradiation. Pull-down assays and mass spectrometry identify bound targets, such as TIP47 (a key protein in insulin-like growth factor signaling) .
- Kinase Profiling : High-throughput kinase inhibition assays (e.g., Eurofins KinaseScan) screen for MAP kinase or EGFR inhibition, which correlates with apoptosis in triple-negative breast cancer models .
What methodologies are employed to assess the solubility and formulation stability of chloromethyl-substituted oxadiazoles?
Basic Methodological Answer:
- Solubility Testing : Compounds are dissolved in DMSO (stock solutions at 10 mM) and serially diluted in PBS or cell culture media. Precipitation is monitored via dynamic light scattering (DLS). Chloromethyl derivatives often require co-solvents (e.g., PEG-400) for in vivo studies due to hydrophobicity .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) evaluates degradation under stress conditions. LC-MS identifies degradation products, such as hydrolysis of the chloromethyl group to hydroxymethyl .
How are in vivo efficacy models utilized to evaluate the anticancer potential of 1,2,4-oxadiazole derivatives?
Advanced Methodological Answer:
- MX-1 Xenograft Model : Compounds are administered intraperitoneally (10–20 mg/kg daily) to nude mice implanted with human breast cancer cells. Tumor volume reduction and survival rates are measured, with histopathology confirming apoptosis via TUNEL staining .
- Pharmacokinetic Profiling : Plasma samples collected at intervals (0–24 hrs) are analyzed via LC-MS/MS to calculate AUC, Cmax, and half-life. Chloromethyl groups may reduce bioavailability due to rapid metabolism .
What experimental approaches resolve contradictions in cell line-specific activity of oxadiazole-based apoptosis inducers?
Advanced Methodological Answer:
- Transcriptomic Profiling : RNA sequencing of responsive (e.g., T47D) vs. non-responsive cell lines identifies differentially expressed genes (e.g., Bcl-2 family members) that modulate apoptosis .
- CRISPR Knockout Screens : Targeting candidate genes (e.g., TIP47 or caspase-3) in resistant cell lines validates mechanistic dependencies. Rescue experiments with wild-type genes confirm target relevance .
How do computational chemistry methods contribute to the design of novel 1,2,4-oxadiazole hybrids targeting specific kinases?
Advanced Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide is used to model interactions between oxadiazole derivatives and kinase ATP-binding pockets (e.g., MAP kinase). Chlorophenyl groups are optimized for π-π stacking with Phe residues, while chloromethyl groups occupy hydrophobic subpockets .
- QSAR Modeling : 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronic parameters (Hammett σ) with IC50 values. Models predict logP and polar surface area thresholds for blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
